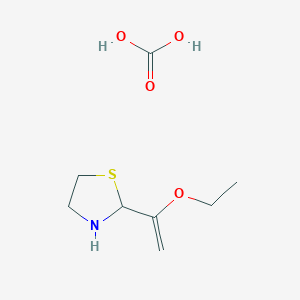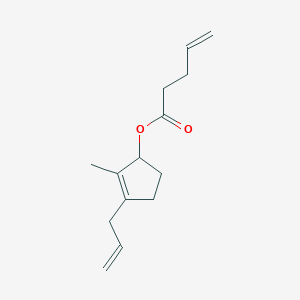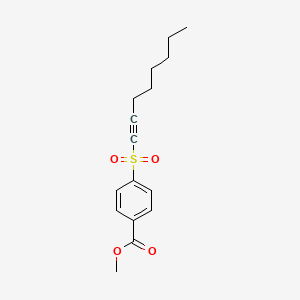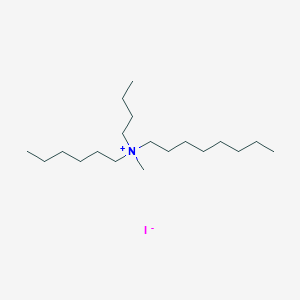![molecular formula C27H35NO B12587904 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile CAS No. 607716-65-4](/img/structure/B12587904.png)
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is an organic compound with the molecular formula C27H35NO. It is known for its unique structure, which includes a dodecyloxy group attached to a phenyl ring, connected via an ethenyl linkage to a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method starts with the preparation of 4-dodecyloxybenzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl linkage.
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-2-[4-(Dodecyloxy)phenyl]vinyl}benzonitrile
- 4-[(E)-2-(4-{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}phenyl)diazen-1-yl]benzoic acid
Comparison
Compared to similar compounds, 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile is unique due to its specific structural features, such as the dodecyloxy group and the ethenyl linkage. These features may confer distinct electronic properties and reactivity, making it a valuable compound for specific applications in materials science and organic synthesis .
Properties
CAS No. |
607716-65-4 |
|---|---|
Molecular Formula |
C27H35NO |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-[2-(4-dodecoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C27H35NO/c1-2-3-4-5-6-7-8-9-10-11-22-29-27-20-18-25(19-21-27)13-12-24-14-16-26(23-28)17-15-24/h12-21H,2-11,22H2,1H3 |
InChI Key |
CGDJODFFCFCPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)



![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
